9,9-Difluoro-3-azabicyclo[3.3.1]nonane
Description
9,9-Difluoro-3-azabicyclo[3.3.1]nonane is a fluorinated derivative of the azabicyclo[3.3.1]nonane scaffold, a privileged structure in medicinal chemistry. This compound features a bicyclic framework with two fluorine atoms at the 9-position and a single nitrogen atom at the 3-position (molecular formula: C₉H₁₄F₂N) . The fluorine substituents confer enhanced metabolic stability, electronegativity, and lipophilicity compared to non-fluorinated analogs, making it a candidate for drug discovery.
Properties
Molecular Formula |
C8H13F2N |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
9,9-difluoro-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H13F2N/c9-8(10)6-2-1-3-7(8)5-11-4-6/h6-7,11H,1-5H2 |
InChI Key |
NGVPSBONRJASED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC(C1)C2(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-3-azabicyclo[3.3.1]nonane typically involves the introduction of fluorine atoms into a pre-existing azabicyclo[3.3.1]nonane framework. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
While specific industrial production methods for 9,9-Difluoro-3-azabicyclo[3.3.1]nonane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9,9-Difluoro-3-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
9,9-Difluoro-3-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It may be explored for its potential pharmacological properties, including as a scaffold for drug design.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 9,9-Difluoro-3-azabicyclo[3.3.1]nonane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Structural and Functional Variations
The azabicyclo[3.3.1]nonane scaffold is highly versatile, with modifications at nitrogen positions, substituents, and fused rings significantly altering biological activity. Below is a comparative analysis:
Key Findings and Trends
Substituent Effects on Bioactivity: Fluorine: The 9,9-difluoro substitution in 9,9-Difluoro-3-azabicyclo[3.3.1]nonane likely enhances metabolic stability and electronegativity, similar to fluorinated drugs like danofloxacin . This contrasts with 9-methyl derivatives, where lipophilicity may dominate . Nitrogen Positioning: 3,7-Diazabicyclo derivatives (bispidines) exhibit broader receptor interactions (e.g., nAChR, DAT) due to dual nitrogen pharmacophores , whereas mono-aza variants like 9,9-Difluoro-3-azabicyclo may require additional functional groups for target engagement.
Synthetic Accessibility :
- Bispidine derivatives are synthesized via scalable methods like the Mannich reaction , whereas 9,9-Difluoro-3-azabicyclo’s commercial discontinuation suggests synthetic challenges or niche applications .
Pharmacological Potential: Bispidine-based macrocycles show promise as selective complexing agents , while 9-selena analogs demonstrate unique reactivity for nucleophilic substitutions . The 9,9-Difluoro variant’s fluorination could optimize pharmacokinetics in CNS-targeting drugs, though empirical data are lacking.
Crystallographic Insights :
- X-ray studies of 3,7-diazabicyclo tetraones reveal rigid, C₂v-symmetric frameworks , suggesting that 9,9-Difluoro-3-azabicyclo’s fluorination may impose conformational constraints beneficial for receptor binding.
Biological Activity
9,9-Difluoro-3-azabicyclo[3.3.1]nonane is a bicyclic compound distinguished by its unique structure, which incorporates a nitrogen atom within a bicyclic framework and features dual fluorination at the 9-position. This structural configuration enhances its chemical stability and biological activity, making it a subject of interest in pharmaceutical research.
- Molecular Formula : CHFN
- Molecular Weight : Approximately 197.65 g/mol
- Structural Characteristics : The presence of two fluorine atoms significantly influences the compound's lipophilicity and bioavailability, enhancing its potential as a therapeutic agent.
Research indicates that 9,9-difluoro-3-azabicyclo[3.3.1]nonane interacts with various biological targets, particularly neurotransmitter systems. Its fluorinated structure is believed to increase binding affinity and selectivity towards specific receptors, which may be beneficial in treating neurological disorders and pain management .
Pharmacological Applications
- Neurological Disorders : The compound's structural similarities to piperidine derivatives suggest potential applications in drug design for conditions such as anxiety and depression.
- Pain Management : Interaction studies reveal that it may modulate synaptic transmission, relevant for analgesic effects .
Case Studies
- Animal Models : In studies involving rat models, 9,9-difluoro-3-azabicyclo[3.3.1]nonane demonstrated significant effects on emotional states, particularly in fear conditioning paradigms . It has been shown to attenuate cardiovascular responses to conditioned fear and novelty exposure, indicating potential for treating anxiety-related disorders.
- Chronic Administration : In mouse models of depression, chronic administration resulted in antidepressant-like activity, highlighting its potential utility in mood disorders .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 9,9-difluoro-3-azabicyclo[3.3.1]nonane:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Azabicyclo[3.3.1]nonane | Bicyclic without fluorine | Used in analgesics |
| 9-Fluoro-3-azabicyclo[3.3.1]nonane | One fluorine atom | Different chemical properties |
| 9,9-Dichloro-3-azabicyclo[3.3.1]nonane | Chlorine atoms instead of fluorine | Variations in reactivity |
| Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane | Ester derivative | Used in medicinal chemistry |
Synthesis and Preparation
The synthesis of 9,9-difluoro-3-azabicyclo[3.3.1]nonane typically involves several steps:
- Formation of the Bicyclic Core : Achieved through cyclization reactions involving suitable precursors.
- Fluorination : Utilizes reagents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms under controlled conditions.
- Final Modifications : May include the formation of hydrochloride salts for enhanced stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
